![molecular formula C4H3BrN4O4 B2644039 5-bromo-1-methyl-3,4-dinitro-1H-pyrazole CAS No. 1360922-19-5](/img/structure/B2644039.png)
5-bromo-1-methyl-3,4-dinitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-methyl-3,4-dinitro-1H-pyrazole, commonly known as BMDP, is a chemical compound with the molecular formula C5H3BrN4O4. It is a yellow crystalline solid that is used in various scientific research applications. BMDP is a pyrazole derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of BMDP is not well understood. However, it is believed to act as a nitric oxide donor, which can lead to an increase in the production of cyclic guanosine monophosphate (cGMP). This increase in cGMP levels can lead to vasodilation and anti-inflammatory effects.
Biochemical and Physiological Effects:
BMDP has been shown to have anti-inflammatory and vasodilatory effects. It has also been shown to have potential neuroprotective effects. BMDP has been studied for its potential use in the treatment of various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer.
Advantages and Limitations for Lab Experiments
One advantage of using BMDP in lab experiments is its high energy content, which makes it useful in the development of new high-energy materials and propellants. However, BMDP is also a potentially hazardous material and should be handled with care. Its use in lab experiments requires appropriate safety precautions to be taken.
Future Directions
There are several future directions for research on BMDP. One area of research is the development of new drugs based on BMDP's anti-inflammatory and neuroprotective effects. Another area of research is the development of new high-energy materials and propellants. Additionally, further research is needed to fully understand the mechanism of action of BMDP and its potential uses in the treatment of various diseases.
Synthesis Methods
There are several methods for synthesizing BMDP, but the most commonly used method is the reaction between 5-bromo-1-methylpyrazole-3-carboxylic acid and nitric acid. This method involves the use of concentrated nitric acid and sulfuric acid, which are mixed with the 5-bromo-1-methylpyrazole-3-carboxylic acid. The resulting mixture is then heated, and BMDP is obtained as a yellow crystalline solid.
Scientific Research Applications
BMDP has been used in various scientific research applications, including as a high-energy material, a propellant, and a pharmaceutical intermediate. BMDP is also used as a reagent in the synthesis of other chemical compounds. It has been studied for its potential use in the development of new drugs and as a potential explosive.
properties
IUPAC Name |
5-bromo-1-methyl-3,4-dinitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN4O4/c1-7-3(5)2(8(10)11)4(6-7)9(12)13/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVVGPJNBPYWSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-methyl-3,4-dinitro-1H-pyrazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.